2,4-Bis(trifluoromethyl)-7-[4-(trifluoromethyl)phenoxy]-1,8-naphthyridine
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Overview
Description
2,4-Bis(trifluoromethyl)-7-[4-(trifluoromethyl)phenoxy]-1,8-naphthyridine is a complex organic compound characterized by the presence of multiple trifluoromethyl groups. These groups are known for their significant electronegativity and stability, making the compound highly valuable in various scientific and industrial applications. The compound’s unique structure, which includes a naphthyridine core and phenoxy substituents, contributes to its distinct chemical properties and reactivity.
Mechanism of Action
Target of Action
Compounds with trifluoromethyl groups are often used in pharmaceuticals and agrochemicals due to their strong electron-withdrawing effect .
Pharmacokinetics
The presence of trifluoromethyl groups can influence these properties, as they can increase the compound’s lipophilicity, potentially enhancing its absorption and distribution .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Bis(trifluoromethyl)-7-[4-(trifluoromethyl)phenoxy]-1,8-naphthyridine typically involves multiple steps, starting with the preparation of the naphthyridine core. This can be achieved through cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability. The choice of solvents, temperature, and pressure conditions are critical factors in achieving optimal production outcomes .
Chemical Reactions Analysis
Types of Reactions
2,4-Bis(trifluoromethyl)-7-[4-(trifluoromethyl)phenoxy]-1,8-naphthyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoromethyl iodide, lithium aluminum hydride, and various oxidizing agents. Reaction conditions such as temperature, solvent choice, and reaction time are tailored to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
2,4-Bis(trifluoromethyl)-7-[4-(trifluoromethyl)phenoxy]-1,8-naphthyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s unique properties make it useful in the study of biological systems, particularly in the development of fluorinated pharmaceuticals.
Medicine: It is investigated for its potential therapeutic applications, including as an active ingredient in drug development.
Comparison with Similar Compounds
Similar Compounds
Trifluoromethylbenzene: A simpler compound with similar trifluoromethyl groups but lacking the naphthyridine core.
Trifluoromethylphenol: Contains trifluoromethyl groups and a phenol moiety, but differs in overall structure and reactivity.
Trifluoromethylpyridine: Similar in having a trifluoromethyl group and a nitrogen-containing ring, but with different chemical properties.
Uniqueness
2,4-Bis(trifluoromethyl)-7-[4-(trifluoromethyl)phenoxy]-1,8-naphthyridine stands out due to its combination of a naphthyridine core and multiple trifluoromethyl groups, which confer unique chemical and biological properties. This makes it particularly valuable in applications requiring high stability and reactivity .
Properties
IUPAC Name |
2,4-bis(trifluoromethyl)-7-[4-(trifluoromethyl)phenoxy]-1,8-naphthyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H7F9N2O/c18-15(19,20)8-1-3-9(4-2-8)29-13-6-5-10-11(16(21,22)23)7-12(17(24,25)26)27-14(10)28-13/h1-7H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTCVLIHSUWIGCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)OC2=NC3=C(C=C2)C(=CC(=N3)C(F)(F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H7F9N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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